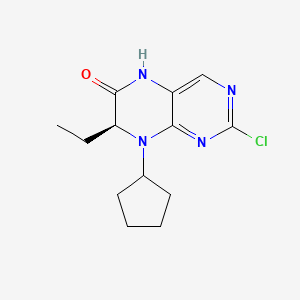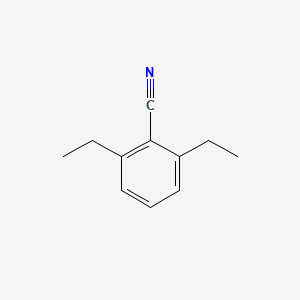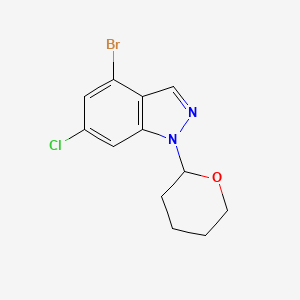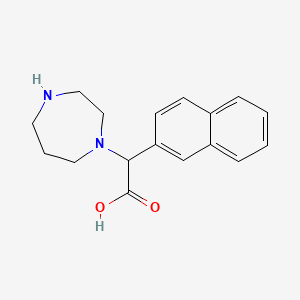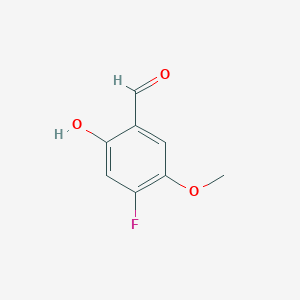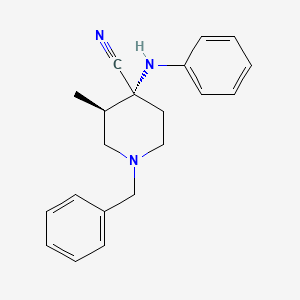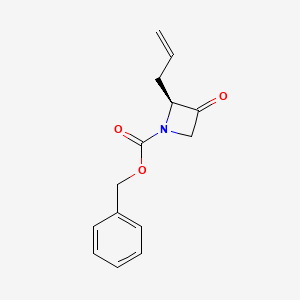
benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.
Benzylation: The benzyl group can be introduced through benzylation reactions, typically using benzyl halides and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or allyl groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidinones.
Applications De Recherche Scientifique
Chemistry
Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its azetidinone ring, which is a common motif in many biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new antibiotics and anti-cancer agents. Azetidinones are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The azetidinone ring can inhibit enzyme activity by mimicking the transition state of enzyme substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: Contains a β-lactam ring similar to the azetidinone ring.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action.
Carbapenems: Broad-spectrum β-lactam antibiotics with a similar structure.
Uniqueness
Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and allyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
benzyl (2S)-3-oxo-2-prop-2-enylazetidine-1-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-2-6-12-13(16)9-15(12)14(17)18-10-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2/t12-/m0/s1 |
Clé InChI |
KNTZUYCRWVSCTK-LBPRGKRZSA-N |
SMILES isomérique |
C=CC[C@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C=CCC1C(=O)CN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)
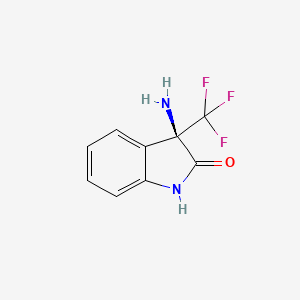
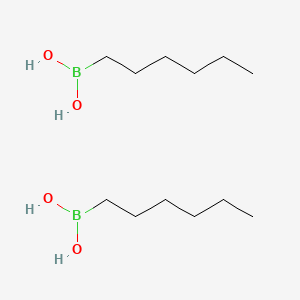
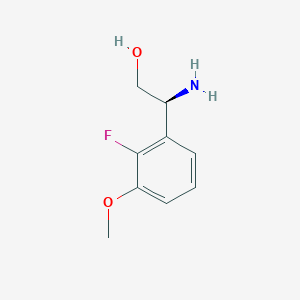
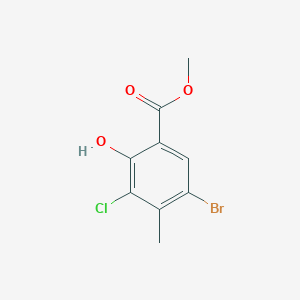
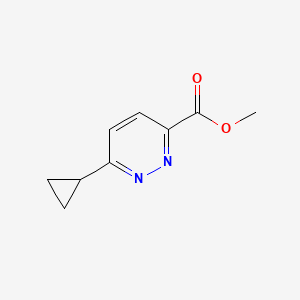
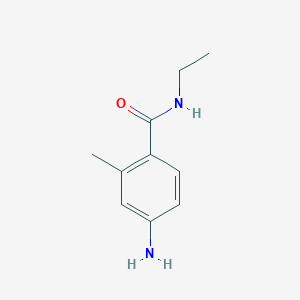
![8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid](/img/structure/B13910527.png)
